3-Amino-1-(2,5-dimethylthiophen-3-yl)propan-1-ol
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Overview
Description
3-Amino-1-(2,5-dimethylthiophen-3-yl)propan-1-ol is a chemical compound with the molecular formula C₉H₁₅NOS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,5-dimethylthiophen-3-yl)propan-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2,5-dimethylthiophen-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thiophene derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .
Scientific Research Applications
3-Amino-1-(2,5-dimethylthiophen-3-yl)propan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents with anti-inflammatory, anti-psychotic, and anti-cancer properties.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a building block for studying various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,5-dimethylthiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to modulate enzyme activity, receptor binding, and signal transduction pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethylthiophen-3-yl)ethanol: A related compound with similar structural features but different functional groups.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Another compound with an indole moiety instead of a thiophene ring.
Uniqueness
3-Amino-1-(2,5-dimethylthiophen-3-yl)propan-1-ol is unique due to its specific combination of amino and hydroxyl groups on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H15NOS |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
3-amino-1-(2,5-dimethylthiophen-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-6-5-8(7(2)12-6)9(11)3-4-10/h5,9,11H,3-4,10H2,1-2H3 |
InChI Key |
DLWFRDRRXWYKEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(CCN)O |
Origin of Product |
United States |
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